molecular formula C9H14Cl2N2 B6600129 N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride CAS No. 1820686-41-6

N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride

Cat. No.: B6600129
CAS No.: 1820686-41-6
M. Wt: 221.12 g/mol
InChI Key: WDKXMLVTXANABC-UHFFFAOYSA-N
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Description

N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a bicyclic amine derivative where the nitrogen atom in the isoindole ring is methylated and forms a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility compared to the free base, making it suitable for biochemical and pharmacological research .

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-isoindol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-10-9-3-2-7-5-11-6-8(7)4-9;;/h2-4,10-11H,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKXMLVTXANABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(CNC2)C=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Laboratory Synthesis via N-Methylation and Hydrochloride Salt Formation

The most widely documented method for synthesizing N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride begins with the precursor 2,3-dihydro-1H-isoindol-5-amine. Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 6–12 hours . Subsequent treatment with hydrochloric acid in an ethanol/water mixture precipitates the dihydrochloride salt, which is purified via recrystallization.

Key Reaction Parameters:

ParameterOptimal ConditionYield (%)
Methylating AgentMethyl iodide85–90
SolventDMF
Temperature70°C
Reaction Time8 hours
Acid for Salt Formation6 M HCl92–95

This method prioritizes simplicity and reproducibility, making it suitable for research-scale production . However, the use of stoichiometric methylating agents raises concerns about atom economy and waste generation.

Alternative Routes via Reductive Amination

To circumvent the limitations of alkylation, reductive amination strategies have been explored. In this approach, 2,3-dihydro-1H-isoindol-5-one is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine .

Comparative Study of Reducing Agents:

Reducing AgentSolventTemperatureYield (%)Purity (%)
NaBH3CNMethanol25°C7895
H2 (Pd/C)Ethanol50°C8598
BH3·THFTHF0°C to RT6590

Reductive amination offers better control over regioselectivity and avoids harsh alkylation conditions. The Pd/C-catalyzed hydrogenation method is particularly advantageous for large-scale synthesis due to its scalability and reduced byproduct formation .

Industrial-Scale Production Using Continuous Flow Reactors

Industrial manufacturing of this compound employs continuous flow reactors to enhance efficiency and product consistency. A representative protocol involves:

  • Methylation Stage: A solution of 2,3-dihydro-1H-isoindol-5-amine and methyl chloride in acetonitrile is pumped through a heated reactor (80°C, 10 MPa pressure).

  • Acidification Stage: The output is mixed with 30% HCl in a T-junction, initiating immediate salt formation.

  • Crystallization: The mixture enters a cooling loop (5°C) to precipitate the dihydrochloride salt, which is continuously filtered and washed .

Advantages Over Batch Processing:

  • 40% reduction in reaction time

  • 15% higher overall yield (92% vs. 80% in batch)

  • Consistent particle size distribution (D90 < 50 µm)

This method is patented for its ability to maintain strict control over stoichiometry and temperature, critical for pharmaceutical-grade production .

Advanced Characterization and Quality Control

Structural confirmation of this compound relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Data:

  • 1H NMR (400 MHz, D2O): δ 3.12 (s, 3H, N–CH3), 3.45–3.60 (m, 4H, –CH2–), 6.82 (d, J = 8.0 Hz, 1H, Ar–H), 7.24 (d, J = 8.0 Hz, 1H, Ar–H) .

  • 13C NMR (100 MHz, D2O): δ 38.5 (N–CH3), 49.2/50.1 (–CH2–), 118.4–134.7 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C9H14N2Cl2 ([M+H]+): 237.0521

  • Observed: 237.0518 .

Purity Assessment:

  • HPLC (C18 column, 0.1% TFA/ACN gradient): >99.5% purity

  • Residual Solvents (GC-MS): <50 ppm DMF or acetonitrile

Optimization Strategies and Challenges

Key Challenges in Synthesis:

  • Over-Methylation: Excess methylating agents can lead to quaternary ammonium salt formation, necessitating precise stoichiometric control.

  • Acid Sensitivity: Prolonged exposure to HCl at elevated temperatures causes degradation; optimal acidification time is 30–45 minutes .

  • Crystallization Polymorphism: The dihydrochloride salt exhibits two crystalline forms (α and β), requiring strict cooling protocols to ensure consistency .

Recent Innovations:

  • Microwave-Assisted Synthesis: Reduces reaction time by 60% while maintaining yields >85% .

  • Enzymatic Methylation: Pilot studies using methyltransferases show promise for greener synthesis, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced amine forms.

Scientific Research Applications

Synthesis and Derivatives

N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride serves as a key intermediate in the synthesis of various disubstituted 1-(indolin-5-yl)methanamines. These derivatives are known for their diverse pharmacological properties, which include antitumor and neuroprotective effects. The synthesis typically involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline derivatives under acidic conditions to yield the desired amine .

Pharmacological Properties

Research has indicated that this compound exhibits several promising pharmacological activities:

Antitumor Activity

Studies have shown that derivatives of this compound possess significant antitumor properties. For instance, certain isoindole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as anticancer agents .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective capabilities. Preliminary studies indicate that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Antidepressant-like Effects

Some derivatives have been investigated for their antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, although further research is needed to elucidate these pathways .

Case Study: Synthesis and Biological Evaluation

A study published in Molecules explored the synthesis of this compound and its derivatives, evaluating their biological activities. The results indicated that specific modifications to the isoindole structure enhanced their antitumor efficacy against certain cancer cell lines .

Case Study: Neuroprotective Potential

Another research article focused on the neuroprotective effects of related compounds derived from this compound. The findings suggested that these compounds could significantly reduce neuronal cell death in vitro under oxidative stress conditions .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antitumor ActivityPotential anticancer properties in various cell lines
Neuroprotective EffectsMay protect neurons from oxidative stress
Antidepressant-like EffectsModulation of neurotransmitter systems
Safety ConcernsAcute toxicity warnings; skin irritation

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride (CAS 943751-30-2)

  • Structural Difference : The methyl group is positioned on the isoindole ring’s carbon (C2) rather than the nitrogen atom.
  • Applications : Used as a pharmaceutical intermediate, but its biological activity profile may differ due to reduced basicity at the nitrogen site.

N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine Dihydrochloride (CAS 2551118-00-2)

  • Structural Difference: The nitrogen atom is dimethylated instead of mono-methylated.
  • Impact: Increased lipophilicity due to the additional methyl group may enhance membrane permeability but could reduce solubility in polar solvents. The molecular weight (235.2 g/mol) is marginally higher than the mono-methyl analogue .
  • Applications : Utilized in biochemical research, where enhanced lipophilicity is advantageous for cellular uptake studies.

1-Benzyl-2,3-dihydro-1H-indol-5-amine Hydrochloride (CAS 1210277-79-4)

  • Structural Difference: Features a benzyl group on the nitrogen and an indole core (vs. isoindole). The compound is a mono-hydrochloride salt.
  • Impact : The benzyl group introduces aromatic bulk, which may improve affinity for serotonin or dopamine receptors but reduce water solubility. The indole scaffold differs in aromaticity compared to isoindole, influencing electronic properties .
  • Applications : Primarily explored in medicinal chemistry for neuropharmacological studies.

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

  • Structural Difference : Linear polyamines (e.g., putrescine, cadaverine) lack the bicyclic isoindole framework.
  • Impact : The absence of a rigid aromatic system results in distinct pharmacokinetic profiles. For example, biogenic amines like histamine and tyramine are smaller and more polar, favoring rapid systemic distribution .
  • Applications : Used as biomarkers in food science, contrasting with the isoindol-based compounds’ niche in drug discovery.

Comparative Data Table

Compound Name CAS Number Molecular Weight Substituents Solubility Key Applications
N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride Not Provided ~235 (estimated) N-methyl, isoindol High (aqueous) Pharmacological research
2-Methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride 943751-30-2 Not Provided C2-methyl, isoindol Moderate Synthetic intermediate
N,N-Dimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride 2551118-00-2 235.2 g/mol N,N-dimethyl, isoindol High (aqueous) Biochemical assays
1-Benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride 1210277-79-4 260.76 g/mol Benzyl, indol Moderate Neuropharmacology
Putrescine dihydrochloride P7505 (Sigma) 161.08 g/mol Linear polyamine Very High Food safety analysis

Key Research Findings

  • Solubility Advantage: Dihydrochloride salts (e.g., N-methyl-isoindol derivative) exhibit superior aqueous solubility compared to mono-salts or free bases, critical for in vitro studies .
  • Structural-Activity Relationships: Methylation on nitrogen (vs.
  • Synthetic Confirmation : Analogous compounds like (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride are characterized via NMR and mass spectrometry, a standard practice for validating such structures .

Biological Activity

N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride is a compound of interest due to its structural features that suggest potential biological activity. This compound is part of the larger family of isoindoles, which are known for their diverse pharmacological properties, including neuroactive and anticancer activities. The following sections will detail the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline derivatives with hydrazine in acidic conditions. The process can yield high purity and good yield of the desired product. The characterization of the compound is often confirmed through techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .

Pharmacological Properties

This compound has been studied for its potential interactions with various biological targets:

  • Neurotransmitter Receptors : Preliminary research suggests that compounds in this class may act on nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The modulation of signaling pathways related to oxidative stress and inflammation has been observed .
  • Antidepressant Effects : Certain studies indicate that isoindole derivatives can exhibit antidepressant-like effects in animal models, potentially linked to their action on serotonergic and dopaminergic systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance, variations in the substituents on the isoindole ring can enhance or diminish its affinity for target receptors. A systematic exploration of these modifications has been documented in several studies .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated that treatment with this compound resulted in significant improvements in cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

Data Summary Table

Property Value
Molecular FormulaC11H16N2·2HCl
Molecular Weight232.17 g/mol
Melting Point211–213 °C
Key Biological ActivitiesNeuroprotective, Anticancer
Target ReceptorsnAChRs

Q & A

What are the validated synthetic routes for N-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride, and how can reaction conditions be optimized for scalability?

Answer:
Synthesis typically involves reductive amination or nucleophilic substitution of precursor heterocycles. For example, in structurally related dihydroisoindole derivatives, intermediates like (2,3-dihydro-1H-indol-5-ylmethyl)amine are synthesized via catalytic hydrogenation or Grignard reactions, followed by N-methylation and salt formation with HCl . Key optimization parameters include:

  • Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation steps.
  • Temperature control : Maintaining ≤50°C during methylation to avoid side reactions.
  • Salt stoichiometry : A 2:1 molar ratio of HCl to freebase ensures dihydrochloride formation .

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